molecular formula C12H14FN B12072326 (3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine

(3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine

Katalognummer: B12072326
Molekulargewicht: 191.24 g/mol
InChI-Schlüssel: GTUTYWYIKPVQHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine is an organic compound that features a benzyl group substituted with ethynyl and fluoro groups, and an isopropylamine moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine typically involves multi-step organic reactions. One possible route could include:

    Starting Material: A benzyl compound with appropriate substituents.

    Ethynylation: Introduction of the ethynyl group using reagents like ethynyl magnesium bromide.

    Fluorination: Introduction of the fluoro group using reagents like Selectfluor.

    Amination: Introduction of the isopropylamine group through nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions could convert the ethynyl group to an ethyl group.

    Substitution: The compound could participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or alkyl halides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a benzyl ketone, while reduction could yield a fully saturated benzylamine.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals or agrochemicals.

Biology

In biological research, the compound might be used to study the effects of ethynyl and fluoro substituents on biological activity.

Medicine

Potential medicinal applications could include the development of new drugs targeting specific enzymes or receptors.

Industry

In industry, the compound might be used in the development of new materials with unique properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action would depend on the specific application. In medicinal chemistry, the compound might interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the ethynyl, fluoro, and isopropylamine groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3-Ethynyl-5-fluoro-benzyl)-methyl-amine: Similar structure but with a methyl group instead of isopropylamine.

    (3-Ethynyl-5-chloro-benzyl)-isopropyl-amine: Similar structure but with a chloro group instead of fluoro.

    (3-Ethynyl-5-fluoro-phenyl)-isopropyl-amine: Similar structure but with a phenyl group instead of benzyl.

Uniqueness

The unique combination of ethynyl, fluoro, and isopropylamine groups in (3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C12H14FN

Molekulargewicht

191.24 g/mol

IUPAC-Name

N-[(3-ethynyl-5-fluorophenyl)methyl]propan-2-amine

InChI

InChI=1S/C12H14FN/c1-4-10-5-11(7-12(13)6-10)8-14-9(2)3/h1,5-7,9,14H,8H2,2-3H3

InChI-Schlüssel

GTUTYWYIKPVQHN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NCC1=CC(=CC(=C1)F)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.